molecular formula C9H10O3 B1271440 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 6006-82-2

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No.: B1271440
CAS No.: 6006-82-2
M. Wt: 166.17 g/mol
InChI Key: JADSGOFBFPTCHG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties are crucial in determining the bioavailability of the compound. Future studies will need to focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular levels will also be elucidated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundFactors such as temperature, pH, and the presence of other compounds can affect how this compound behaves in a biological system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol typically involves the reduction of 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation. This method involves the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the corresponding aldehyde to the alcohol. The process is efficient and can be conducted under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde or 2-(2H-1,3-benzodioxol-5-yl)acetic acid.

    Reduction: 2-(2H-1,3-benzodioxol-5-yl)ethane.

    Substitution: 2-(2H-1,3-benzodioxol-5-yl)ethyl chloride.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

    Industry: It is used in the manufacturing of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: This compound has a ketone group, which significantly alters its chemical behavior compared to the alcohol.

    2-(1,3-Benzodioxol-5-yl)acetic acid: The presence of a carboxylic acid group makes this compound more acidic and reactive in different chemical environments.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is unique due to its combination of a benzodioxole ring and a primary alcohol group. This structure imparts specific chemical properties, such as the ability to undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADSGOFBFPTCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374938
Record name 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-82-2
Record name 1,3-Benzodioxole-5-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxaindan-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3,4-Methylenedioxyphenylacetic acid (18.0 g) was added portionwise over 30 minutes to a stirred, ice-cooled suspension of lithium aluminium hydride (4.0 g) in ether (400 ml) and the mixture was stirred at room temperature for two hours, quenched by the cautious addition of saturated aqueous ammonium chloride solution and filtered. The filtrate was washed with 10% aqueous sodium carbonate solution, dried over magnesium sulphate and evaporated to give the title compound as a pale yellow oil (15.01 g, 90%), which was characterised by its 1H-NMR spectrum.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of benzo[1,3]dioxol-5-yl-acetic acid (2.5 g, 13.9 mmol) in tetrahydrofuran (15 ml) under argon at −10° C. was treated dropwise with borane-dimethylsulfide complex (1.45 ml, 15.3 mmol). The mixture was stirred at ambient temperature for 1.5 hours (CAUTION—exothermic reaction). The orange solution was cooled to ˜5° C. (ice bath) and methanol (1.4 ml) was added. After 0.5 hour at room temperature, the mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic extract was dried and evaporated to give a yellow oil (1.95 g, 84%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Yield
84%

Synthesis routes and methods III

Procedure details

A solution of 3,4-(methylenedioxy)phenylacetic acid (Intermediate D1) (commercially available from Aldrich) (2 g, 11 mmol) in diethyl ether (40 mL) and THF (60 mL) was treated with lithium aluminum hydride: LiAlH4 (24 mL, 1 M in ether) at rt for 16 h. Rochelle's salt solution was added to quench the reaction mixture. The aqueous layer was extracted with ether (3×100 mL). The combined organic fractions were dried over MgSO4, filtered and evaporated to give 1.8 g of 2-benzo[1,3]dioxol-5-yl-ethanol (Intermediate D2) that was sufficiently pure to be used in the next synthetic step.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
60 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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40 mL
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24 mL
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

5-Carboxymethyl-1,3-benzodioxolane (18 g) was added, in portions over 30 minutes, to a stirred, ice-cooled (0° C.) suspension of lithium aluminium hydride (4 g) in diethyl ether (400 ml). The mixture was stirred at room temperature for 2 hours then quenched by the cautious addition of saturated aqueous ammonium chloride solution. The mixture was filtered and the filtrate was washed with 10% aqueous sodium carbonate solution then dried (MgSO4) and concentrated in vacuo to give the title compound as an oil, 15.01 g.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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